![molecular formula C15H12N4OS B2474348 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine CAS No. 866040-99-5](/img/no-structure.png)

2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

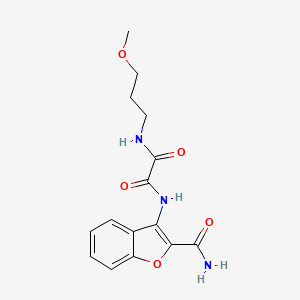

The compound “2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine” is a complex organic molecule that contains a naphthalene ring (a polycyclic aromatic hydrocarbon), a thiazole ring (a heterocyclic compound containing sulfur and nitrogen), and a guanidine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving benzylamine and furanone . The exact method would depend on the specific substituents and their positions in the final compound.Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic naphthalene and thiazole rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the naphthalene, thiazole, and guanidine groups. Naphthalene rings are often involved in electrophilic aromatic substitution reactions, while thiazoles can participate in a variety of reactions including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

- Patel, K. H., & Patel, Y. (2015) reported on heterocyclic compounds related to the chemical , demonstrating their effectiveness against various Gram-positive and Gram-negative bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. Their antifungal activity was also noted against strains like Penicillium expansum and Botryodiplodia theobromae (Patel & Patel, 2015).

Antiproliferative Activity

- Mansour, E., et al. (2020) synthesized derivatives and evaluated them for their antimicrobial and antiproliferative activities. Notably, one derivative exhibited significant inhibitory effect on HCT-116 cancer cells, highlighting its potential as an anti-proliferative agent (Mansour et al., 2020).

Anticonvulsant Screening

- Arshad, M., et al. (2019) synthesized β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones and assessed their anticonvulsant activity. Several compounds showed significant activity against animal models, suggesting potential in anticonvulsant applications (Arshad et al., 2019).

Antihyperglycemic Activity

- Imran, M., et al. (2009) conducted a study on derivatives for their antihyperglycemic activity, indicating potential applications in diabetes management (Imran, Yar, & Khan, 2009).

Neuroblastoma Imaging Agents

- Hadrich, D., et al. (1999) explored the synthesis of fluorescent compounds related to the NET substrate for potential use in neuroblastoma imaging, demonstrating the diverse applications of such compounds in medical diagnostics (Hadrich, Berthold, Steckhan, & Bönisch, 1999).

Anticancer Evaluation

- Salahuddin, et al. (2014) synthesized derivatives and evaluated them for anticancer activity, with one compound showing notable activity against a breast cancer cell line (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine involves the condensation of naphthalen-1-ylmethylidene-thiosemicarbazide with guanidine in the presence of a suitable catalyst.", "Starting Materials": [ "Naphthalen-1-ylmethylidene-thiosemicarbazide", "Guanidine" ], "Reaction": [ "To a solution of naphthalen-1-ylmethylidene-thiosemicarbazide (1.0 g, 4.2 mmol) in ethanol (10 mL), add guanidine (0.5 g, 5.3 mmol) and a catalytic amount of p-toluenesulfonic acid (0.01 g).", "Heat the reaction mixture at reflux for 4 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with cold ethanol and dry under vacuum to obtain the desired product as a yellow solid (yield: 80%)." ] } | |

Número CAS |

866040-99-5 |

Fórmula molecular |

C15H12N4OS |

Peso molecular |

296.35 |

Nombre IUPAC |

2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine |

InChI |

InChI=1S/C15H12N4OS/c16-14(17)19-15-18-13(20)12(21-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H4,16,17,18,19,20)/b12-8+ |

Clave InChI |

DSPXCIGFWJXWIL-XYOKQWHBSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N=C(S3)N=C(N)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2474266.png)

![4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B2474267.png)

![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)

![methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate](/img/structure/B2474269.png)

![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)

![5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474272.png)

![N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide](/img/structure/B2474278.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-morpholin-4-ylethyl)propanamide](/img/structure/B2474279.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2474280.png)

![methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2474285.png)